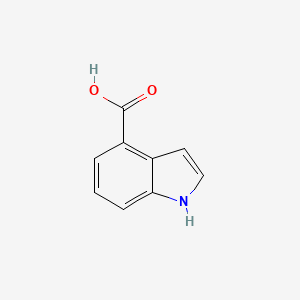

Indole-4-carboxylic acid

Vue d'ensemble

Description

Indole-4-carboxylic acid is an organic compound that belongs to the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring

Synthetic Routes and Reaction Conditions:

Fischer Indole Synthesis: This classical method involves the reaction of phenylhydrazine with pyruvic acid to form phenylhydrazone, which is then heated with anhydrous zinc chloride to yield indole-2-carboxylic acid.

Reissert Indole Synthesis: This method involves the reaction of an ortho-nitrotoluene derivative with a formamide derivative, followed by cyclization and reduction steps to yield indole derivatives.

Industrial Production Methods:

- Industrial production of this compound typically involves large-scale application of the Fischer indole synthesis due to its efficiency and cost-effectiveness. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

- Oxidized derivatives such as this compound N-oxide.

- Reduced derivatives such as indole-4-carboxylic alcohol.

- Substituted derivatives such as 4-bromothis compound .

Applications De Recherche Scientifique

Scientific Research Applications

Indole-4-carboxylic acid and its derivatives have diverse applications in scientific research, including:

- Histamine H3 Antagonists: this compound serves as a reactant in preparing substituted indole derivatives that act as histamine H3 antagonists .

- Lipoxygenase Inhibitors: It is used in the preparation of potent and selective inhibitors of human reticulocyte 15-lipoxygenase-1 .

- Gli1-Mediated Transcription Inhibitors: This compound is also utilized as a reactant in preparing inhibitors of Gli1-mediated transcription in the Hedgehog pathway .

- SARS-CoV 3CLpro Inhibitors: this compound is employed in creating pyridinyl carboxylates as SARS-CoV 3CLpro inhibitors . Research shows that the carboxylic acid position and substituents on the indole ring are crucial for inhibitory potency and antiviral activity against SARS-CoV-2 3CLpro .

- CCR3 Membrane Binding Ligands: It acts as a reactant in preparing substituted bipiperidinylmethyl amides that function as CCR3 membrane binding ligands .

- Histone Deacetylase Inhibitors: this compound is used in the preparation of indole amide hydroxamic acids, which are potent inhibitors of histone deacetylases .

- Metalloproteinase Inhibitors: It serves as a reactant in the preparation of 2-[[[4′-chloro-[1,1-biphenyl]-4-yl]thio]methyl]-N-hydroxybutanamide derivatives, which act as specific metalloproteinase inhibitors .

- Anticancer Agents: Indole derivatives, including those related to this compound, are explored for their anticancer properties. For instance, certain indole-1,3,4-oxadiazole hybrids have demonstrated significant activity against ovarian, lung, and breast cancer cell lines . These compounds inhibit tubulin polymerization, a critical process in cell division, making them potential candidates for cancer therapy .

- Fluorescent Nucleosides: this compound analogues are used in the synthesis of fluorescent nucleosides, which are valuable in studying biological processes .

Analyses of Indole Compounds

- Detection and Quantification in Sugarcane: Indole compounds, including indole-3-carboxylic acid, indole-3-acetic acid, 3-acetylindole, and indole-6-carboxylic acid, can be detected and quantified in sugarcane juice using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) techniques .

Data Table: Indole Compounds Found in Sugarcane Juice

| Compound | Retention Time (min) | LOQ (μM) |

|---|---|---|

| Indole-3-carboxylic acid | 16.723 | 0.6 |

| Indole-3-acetic acid | 19.358 | 0.3 |

| 3-acetylindole | 20.867 | 1.0 |

| Indole-6-carboxylic acid | 24.659 | 1.7 |

| Indole-2-carboxylic acid | 31.044 | 0.2 |

LOQ = Limit of Quantification

Optimized Amide Bond Reaction Using DMAPO

Mécanisme D'action

Indole-4-carboxylic acid exerts its effects through various molecular targets and pathways:

Plant Growth Regulation: It mimics natural plant hormones and binds to hormone receptors, triggering physiological and biochemical reactions that promote root and fruit formation.

Therapeutic Effects: It interacts with multiple receptors and enzymes, modulating biological pathways involved in inflammation, cancer cell proliferation, and viral replication.

Comparaison Avec Des Composés Similaires

Indole-3-acetic acid: A well-known plant hormone with similar growth-regulating properties.

Indole-3-butyric acid: Another plant growth regulator with higher efficacy compared to indole-3-acetic acid.

Indole-2-carboxylic acid: Shares structural similarities but differs in its chemical reactivity and biological activity.

Uniqueness:

- Indole-4-carboxylic acid is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its ability to undergo a wide range of chemical reactions and its diverse applications in various fields make it a compound of significant interest .

Activité Biologique

Indole-4-carboxylic acid (I4CA) is an indole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

This compound has the following chemical characteristics:

- Molecular Formula : C9H7NO2

- Molar Mass : 163.16 g/mol

- Structure : The carboxylic acid group is positioned at the 4th carbon of the indole ring, influencing its reactivity and biological interactions.

Antiviral Properties

Recent studies have highlighted the potential of I4CA and its derivatives in antiviral applications, particularly against HIV and SARS-CoV-2.

-

HIV-1 Integrase Inhibition :

- I4CA derivatives have shown promise in inhibiting HIV-1 integrase, a critical enzyme for viral replication. A study demonstrated that structural modifications on the indole core significantly enhanced inhibitory activity, with some derivatives achieving IC50 values as low as 0.13 μM .

- Table 1: IC50 Values of I4CA Derivatives Against HIV-1 Integrase

Compound IC50 (μM) I4CA 6.85 Derivative 1 0.13 Derivative 2 3.11 Derivative 3 1.05 - SARS-CoV-2 Inhibition :

Anticancer Activity

Indole derivatives, including I4CA, have been investigated for their anticancer properties:

- Mechanism of Action : I4CA has been shown to induce apoptosis in cancer cells through various pathways, including modulation of cell cycle regulators and activation of caspases .

- Case Study : A study found that I4CA inhibited glioma cell invasion by regulating the aryl hydrocarbon receptor (AHR), demonstrating its potential as a therapeutic agent in treating aggressive brain tumors .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of indole derivatives:

Propriétés

IUPAC Name |

1H-indole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-9(12)7-2-1-3-8-6(7)4-5-10-8/h1-5,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROGHUJUFCRFUSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CNC2=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60344230 | |

| Record name | Indole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2124-55-2 | |

| Record name | Indole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Indole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.